molecular formula C8H16N2O B8770767 (Octahydropyrrolo[1,2-a]pyrazin-8a-yl)methanol

(Octahydropyrrolo[1,2-a]pyrazin-8a-yl)methanol

Cat. No. B8770767
M. Wt: 156.23 g/mol
InChI Key: VHNVKVILFAFJMN-UHFFFAOYSA-N
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Patent
US08097618B2

Procedure details

To a solution of [2-(phenylmethyl)hexahydropyrrolo[1,2-a]pyrazin-8a(6H)-yl]methanol (D66, 180 mg) in anhydrous methanol (5 mL) under a Nitrogen atmosphere at rt, ammonium formate (475 mg) and palladium (10% on carbon, 13 mg) were added. The resulting suspension was heated at reflux temperature for 3.5 hours, then allowed to cool to r.t. and filtered over Celite. The organic extract was dried and concentrated in vacuo to give the desired compound (120 mg) as orange waxy solid.
Name
[2-(phenylmethyl)hexahydropyrrolo[1,2-a]pyrazin-8a(6H)-yl]methanol
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
475 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
13 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C[N:8]2[CH2:13][CH2:12][N:11]3[CH2:14][CH2:15][CH2:16][C:10]3([CH2:17][OH:18])[CH2:9]2)C=CC=CC=1.C([O-])=O.[NH4+]>CO.[Pd]>[CH2:9]1[NH:8][CH2:13][CH2:12][N:11]2[CH2:14][CH2:15][CH2:16][C:10]12[CH2:17][OH:18] |f:1.2|

Inputs

Step One
Name
[2-(phenylmethyl)hexahydropyrrolo[1,2-a]pyrazin-8a(6H)-yl]methanol
Quantity
180 mg
Type
reactant
Smiles
C1(=CC=CC=C1)CN1CC2(N(CC1)CCC2)CO
Name
Quantity
475 mg
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
13 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 3.5 hours
Duration
3.5 h
FILTRATION
Type
FILTRATION
Details
filtered over Celite
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CUSTOM
Type
CUSTOM
Details
was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1C2(N(CCN1)CCC2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: CALCULATEDPERCENTYIELD 105.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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